2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a phenoxy group, a sulfonamide group, and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-(propylsulfamoyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative, such as pyridin-3-ylmethylamine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the phenoxy and pyridine moieties can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid
- 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]ethanol
Uniqueness
2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide is unique due to the presence of both the sulfonamide and pyridine moieties, which can provide a distinct set of interactions with biological targets compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
Properties
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-8-21-26(23,24)16-6-7-17(14(2)10-16)25-13-18(22)20-12-15-5-4-9-19-11-15/h4-7,9-11,21H,3,8,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNCSOATQIQXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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